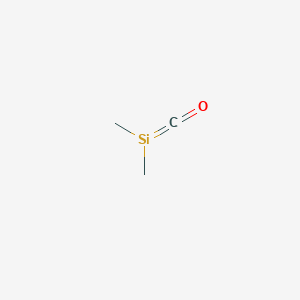
(Dimethylsilylidene)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylsilylidene)methanone is an organosilicon compound characterized by the presence of a silicon atom bonded to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylsilylidene)methanone typically involves the reaction of dimethylchlorosilane with carbon monoxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(CH}_3)_2\text{SiCl} + \text{CO} \rightarrow \text{(CH}_3)_2\text{SiCO} + \text{HCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger-scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylsilylidene)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing acids or esters.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silyl alcohols.
Substitution: The silicon atom can participate in substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce silyl alcohols.
Aplicaciones Científicas De Investigación
(Dimethylsilylidene)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Dimethylsilylidene)methanone involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and other elements, allowing it to participate in a range of chemical reactions. The carbonyl group is reactive and can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilyl ketone: Similar in structure but lacks the carbonyl group bonded directly to silicon.
Trimethylsilyl ketone: Contains an additional methyl group, altering its reactivity and properties.
Silyl enol ethers: These compounds have a silicon atom bonded to an enolate, offering different reactivity patterns.
Uniqueness
(Dimethylsilylidene)methanone is unique due to the direct bonding of the silicon atom to the carbonyl group, which imparts distinct chemical properties. This structural feature allows it to participate in a variety of reactions that are not possible with other organosilicon compounds.
Propiedades
Número CAS |
115591-59-8 |
|---|---|
Fórmula molecular |
C3H6OSi |
Peso molecular |
86.16 g/mol |
InChI |
InChI=1S/C3H6OSi/c1-5(2)3-4/h1-2H3 |
Clave InChI |
NPLCQZHKCIWJTC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


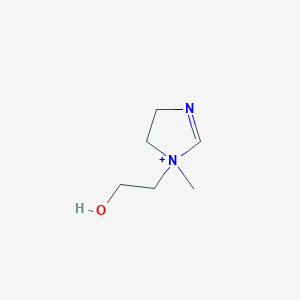
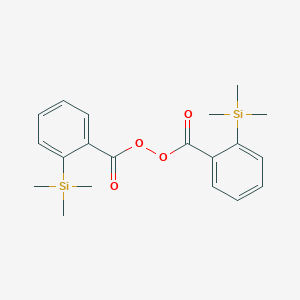
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
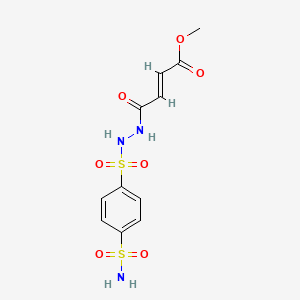
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

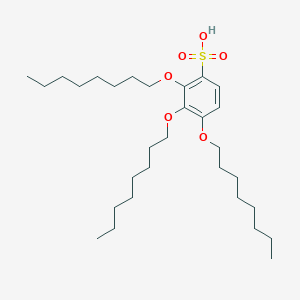
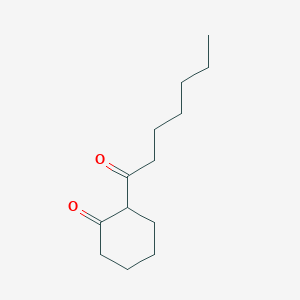
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
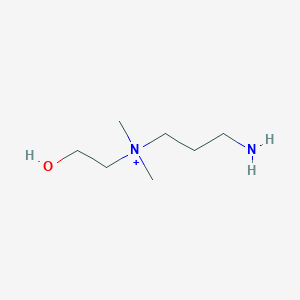
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

